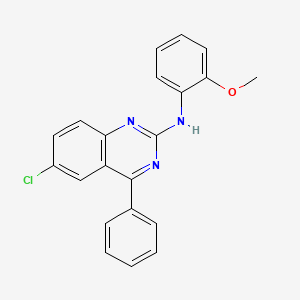

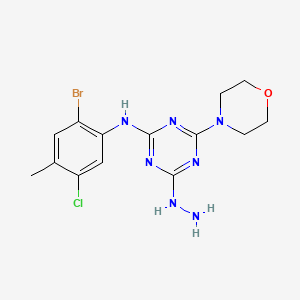

6-chloro-N-(2-methoxyphenyl)-4-phenyl-2-quinazolinamine

Vue d'ensemble

Description

6-chloro-N-(2-methoxyphenyl)-4-phenyl-2-quinazolinamine, also known as PD173074, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by Pfizer in the late 1990s as a potential anticancer drug, targeting the fibroblast growth factor receptor (FGFR) pathway. However, due to its limited efficacy and toxicity issues, PD173074 has not been approved for clinical use. Nonetheless, it remains a valuable tool for investigating the role of FGFR signaling in various biological processes.

Mécanisme D'action

6-chloro-N-(2-methoxyphenyl)-4-phenyl-2-quinazolinamine is a selective inhibitor of FGFR tyrosine kinases, which are membrane-bound receptors that transmit signals from extracellular growth factors to intracellular signaling pathways. By binding to the ATP-binding pocket of FGFRs, this compound blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation, survival, and migration. The specificity of this compound for FGFRs is attributed to its unique binding mode, which involves the interaction of the quinazoline core with the hinge region of the kinase domain and the interaction of the methoxyphenyl and phenyl groups with the hydrophobic pockets of the receptor.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects on cells and tissues, depending on the context and concentration of the drug. In cancer cells, this compound induces cell cycle arrest, apoptosis, and senescence, which are associated with the inhibition of FGFR signaling and downstream pathways, such as MAPK, PI3K/Akt, and STAT. In normal cells, this compound can affect the differentiation, migration, and survival of various cell types, such as endothelial cells, neurons, and stem cells. In addition, this compound has been reported to have off-target effects on other kinases and ion channels, which may contribute to its biological activity and toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

6-chloro-N-(2-methoxyphenyl)-4-phenyl-2-quinazolinamine has several advantages and limitations for lab experiments, which should be taken into consideration when designing experiments and interpreting results. The advantages include its high potency and selectivity for FGFRs, its availability as a commercial reagent, and its compatibility with various assays and models. The limitations include its poor solubility in aqueous solutions, its instability under certain conditions, and its potential off-target effects. Therefore, appropriate controls and validation experiments should be included to ensure the specificity and reproducibility of the results.

Orientations Futures

6-chloro-N-(2-methoxyphenyl)-4-phenyl-2-quinazolinamine has opened up many avenues for future research on FGFR signaling and related pathways. Some of the potential directions include:

1. Development of more potent and selective FGFR inhibitors with improved pharmacological properties and clinical efficacy.

2. Investigation of the mechanisms of resistance to FGFR inhibitors in cancer cells and the identification of biomarkers for patient selection and monitoring.

3. Characterization of the physiological functions of FGFR signaling in various tissues and the identification of novel therapeutic targets for diseases involving FGFR dysregulation.

4. Exploration of the crosstalk between FGFR signaling and other signaling pathways, such as Wnt, Notch, and TGF-beta, and the potential synergistic or antagonistic effects.

5. Application of this compound and other FGFR inhibitors in combination therapies with other drugs or modalities, such as chemotherapy, radiotherapy, and immunotherapy.

In conclusion, this compound is a valuable tool for investigating the role of FGFR signaling in various biological processes, and has the potential to lead to new therapeutic strategies for cancer and other diseases. Further research is needed to fully understand the mechanisms and limitations of FGFR inhibition, and to translate the findings into clinical applications.

Applications De Recherche Scientifique

6-chloro-N-(2-methoxyphenyl)-4-phenyl-2-quinazolinamine has been extensively used in scientific research to investigate the role of FGFR signaling in various biological processes, including cancer, angiogenesis, neurogenesis, and embryonic development. It has been shown to inhibit the growth and survival of cancer cells that depend on aberrant FGFR signaling, such as bladder cancer, lung cancer, and multiple myeloma. In addition, this compound has been used to study the physiological functions of FGFR signaling in normal tissues, such as the regulation of blood vessel formation, nerve growth, and organ development.

Propriétés

IUPAC Name |

6-chloro-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O/c1-26-19-10-6-5-9-18(19)24-21-23-17-12-11-15(22)13-16(17)20(25-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDLQDZQKZSVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B3459834.png)

![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)

![4-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3459863.png)

![4-[(4-chlorophenyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3459864.png)

![5-bromo-N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459871.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-5-bromo-2-furamide](/img/structure/B3459872.png)

![3-allyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3459880.png)

![4-amino-N-[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B3459885.png)

![4-({[5-(2-carboxyvinyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3459886.png)

![[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3459904.png)